3-Chloromethyl-2-hydroxy-6-(trifluoromethyl)pyridine
Overview
Description
3-Chloromethyl-2-hydroxy-6-(trifluoromethyl)pyridine is an organic compound that belongs to the class of trifluoromethylpyridines. These compounds are known for their unique chemical properties, which make them valuable in various industrial and pharmaceutical applications. The presence of the trifluoromethyl group imparts significant stability and lipophilicity, enhancing the compound’s biological activity and making it a crucial intermediate in the synthesis of agrochemicals and pharmaceuticals .
Preparation Methods
The synthesis of 3-Chloromethyl-2-hydroxy-6-(trifluoromethyl)pyridine typically involves the following steps:
Starting Material: The synthesis often begins with 2-chloro-6-(trifluoromethyl)pyridine.
Hydroxylation: The chlorine atom at the 2-position is replaced with a hydroxyl group.
Chloromethylation: The hydroxylated intermediate is then subjected to chloromethylation to introduce the chloromethyl group at the 3-position.
Industrial production methods may involve vapor-phase reactions with transition metal-based catalysts to improve yield and efficiency .
Chemical Reactions Analysis
3-Chloromethyl-2-hydroxy-6-(trifluoromethyl)pyridine undergoes various chemical reactions, including:
Substitution Reactions: The chloromethyl group can be substituted with other nucleophiles, such as amines or thiols, to form new derivatives.
Oxidation: The hydroxyl group can be oxidized to a ketone or aldehyde under appropriate conditions.
Common reagents used in these reactions include strong bases, oxidizing agents like potassium permanganate, and reducing agents such as lithium aluminum hydride. The major products formed depend on the specific reagents and conditions used.
Scientific Research Applications
3-Chloromethyl-2-hydroxy-6-(trifluoromethyl)pyridine has several scientific research applications:
Mechanism of Action
The mechanism of action of 3-Chloromethyl-2-hydroxy-6-(trifluoromethyl)pyridine and its derivatives often involves interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group enhances the compound’s ability to penetrate biological membranes and bind to target sites with high affinity . This interaction can inhibit or modulate the activity of the target, leading to the desired biological effect.
Comparison with Similar Compounds
3-Chloromethyl-2-hydroxy-6-(trifluoromethyl)pyridine can be compared with other trifluoromethylpyridines, such as:
2,3-Dichloro-5-(trifluoromethyl)pyridine: Used as an intermediate in the synthesis of crop protection products.
2-Hydroxy-6-(trifluoromethyl)pyridine: A common intermediate in organic synthesis, often used in the preparation of pharmaceuticals.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties, making it valuable for targeted applications in various fields.
Properties
IUPAC Name |
3-(chloromethyl)-6-(trifluoromethyl)-1H-pyridin-2-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5ClF3NO/c8-3-4-1-2-5(7(9,10)11)12-6(4)13/h1-2H,3H2,(H,12,13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QOTFCQGFTGYLHC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=O)NC(=C1)C(F)(F)F)CCl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5ClF3NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
211.57 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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